2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate is a chemical compound that belongs to the class of organic esters It is derived from methanesulfonic acid and 2-(4-piperidin-1-ylmethylphenyl)ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester typically involves the esterification of methanesulfonic acid with 2-(4-piperidin-1-ylmethylphenyl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The ester group can undergo hydrolysis to release the active 2-(4-piperidin-1-ylmethylphenyl)ethanol, which can then interact with molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate can be compared with other esters derived from methanesulfonic acid and different alcohols. Similar compounds include:
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid methyl ester
- Methanesulfonic acid benzyl ester
Uniqueness: The presence of the piperidinylmethylphenyl group in methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester imparts unique chemical and biological properties, making it distinct from other methanesulfonic acid esters. This structural feature may enhance its interactions with specific molecular targets, leading to unique applications in research and industry.
Eigenschaften
Molekularformel |
C15H23NO3S |
---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate |
InChI |
InChI=1S/C15H23NO3S/c1-20(17,18)19-12-9-14-5-7-15(8-6-14)13-16-10-3-2-4-11-16/h5-8H,2-4,9-13H2,1H3 |
InChI-Schlüssel |
ZMLYTVMJBYVBAL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCC1=CC=C(C=C1)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.